molecular formula C21H20FN3O3S2 B6500012 2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 941921-74-0

2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B6500012
CAS No.: 941921-74-0
M. Wt: 445.5 g/mol
InChI Key: OQEXCGGPTUEVND-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at the 2-position with a sulfanyl (-S-) group linked to an acetamide moiety. The acetamide nitrogen is bonded to a 4-fluorophenyl group, while the thiazole’s 4-position carries a carbamoylmethyl group derived from 4-ethoxyphenyl (Fig. 1). The fluorophenyl group contributes electron-withdrawing effects, which may stabilize binding interactions with biological targets .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S2/c1-2-28-18-9-7-16(8-10-18)23-19(26)11-17-12-29-21(25-17)30-13-20(27)24-15-5-3-14(22)4-6-15/h3-10,12H,2,11,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEXCGGPTUEVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic compound notable for its diverse biological activities. This compound features a thiazole ring, carbamoyl group, and an acetamide moiety, which contribute to its pharmacological potential. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H20FN3O3S2C_{21}H_{20}FN_{3}O_{3}S_{2} with a molecular weight of 445.5 g/mol. The structure includes functional groups that allow for significant interactions within biological systems, particularly through enzyme modulation and receptor binding.

PropertyValue
Molecular FormulaC21H20FN3O3S2
Molecular Weight445.5 g/mol
CAS Number941921-74-0

Enzyme Interactions

The compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which play a critical role in drug metabolism. These interactions can influence the pharmacokinetics of co-administered drugs and endogenous compounds.

Cellular Effects

Research indicates that this compound affects cellular processes by modulating key signaling pathways. Notably, it influences the mitogen-activated protein kinase (MAPK) pathway, which is essential for regulating cell proliferation, differentiation, and apoptosis . Additionally, it alters gene expression by affecting transcription factors involved in cellular metabolism.

The mechanism of action involves binding to specific molecular targets such as enzymes and receptors. This binding can lead to inhibition or activation of these targets, resulting in downstream effects on cellular pathways. For example, the compound may inhibit certain enzymes by occupying their active sites or modulate receptor functions through allosteric interactions .

Antimicrobial Properties

Another investigation demonstrated that compounds with similar thiazole structures possess antibacterial and antifungal activities. For instance, derivatives were tested against Mycobacterium tuberculosis and showed varying degrees of inhibition compared to standard antibiotics . This suggests that this compound may also exhibit antimicrobial properties worth exploring further.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

Compound Name Heterocycle Key Substituents Biological Implications Reference
Target Compound 1,3-Thiazole 4-Ethoxyphenyl (carbamoylmethyl), 4-fluorophenyl (acetamide) Balanced electronic properties; ethoxy may enhance pharmacokinetics
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-... 1,2,4-Triazole 4-Chlorophenyl, 4-methoxyphenyl Triazole’s basicity may alter hydrogen bonding; chloro group increases lipophilicity
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]... Imidazole Methylsulfinyl, 4-fluorophenyl Imidazole’s higher basicity could influence protonation states in physiological pH
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluoro... 1,2,4-Triazole Thiophene, ethyl Thiophene enhances π-π stacking; ethyl group may reduce solubility

Key Observations :

  • Thiazole vs.
  • Substituent Effects : Ethoxy (target) vs. methoxy () or methylsulfinyl () groups modulate lipophilicity and metabolic stability.

Role of Aromatic Substituents

Substituent Compound Example Electronic Effect Biological Relevance Reference
4-Fluorophenyl Target compound; N-{4-[4-(4-Fluorophenyl)-... () Electron-withdrawing Enhances binding to receptors with aromatic pockets
4-Chlorophenyl 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-... () Electron-withdrawing, bulky Increases lipophilicity; may affect steric access
Thiophene 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-... () π-electron-rich Facilitates π-π stacking with aromatic residues

Key Observations :

  • Fluorophenyl Prevalence : Common in the target compound and analogs (), suggesting its utility in optimizing target affinity.
  • Chlorophenyl vs. Fluorophenyl : Chlorine’s larger size and higher lipophilicity () may improve membrane penetration but reduce solubility.

Pharmacophore and Bioactivity Insights

  • Amide Moieties: Present in all compared compounds, critical for hydrogen bonding with biological targets.
  • Sulfanyl Linkers : The -S- group in the target compound and analogs (e.g., ) may contribute to redox activity or metal chelation, though direct evidence is lacking in the provided data.

Research Findings and Hypotheses

Thiazole Core Advantage : The thiazole ring in the target compound offers a balance between stability (compared to imidazole) and electronic neutrality (compared to triazole), making it suitable for diverse interactions .

Ethoxy vs. Methoxy : The ethoxy group in the target compound likely increases metabolic stability compared to methoxy (), as larger alkoxy groups resist oxidative degradation.

Fluorophenyl Synergy : The combination of fluorophenyl (electron-withdrawing) and ethoxyphenyl (electron-donating) groups may create a complementary electronic profile for target binding .

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